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Introduction
The dibutyl(methyl)sulfanium cation is a positively charged organosulfur compound

belonging to the sulfonium salt family. Sulfonium salts are characterized by a central sulfur

atom bonded to three organic substituents, resulting in a net positive charge on the sulfur.

These compounds have garnered significant interest in various scientific and industrial fields,

including organic synthesis, materials science, and particularly in the development of novel

antimicrobial agents.[1] This technical guide provides a comprehensive overview of the

structure, properties, and potential applications of the dibutyl(methyl)sulfonium cation, with a

focus on experimental data and methodologies relevant to researchers in drug development.

Molecular Structure and Properties
The dibutyl(methyl)sulfanium cation consists of a central sulfur atom covalently bonded to

two butyl groups and one methyl group. The presence of three alkyl substituents and a lone

pair of electrons on the sulfur atom results in a trigonal pyramidal geometry around the sulfur

center.[2] While a specific crystal structure for the dibutyl(methyl)sulfonium cation is not readily
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available in the public domain, data from analogous triarylsulfonium salts can provide insights

into its structural parameters.[3][4]

Table 1: Computed and Analogous Structural & Physicochemical Properties

Property Value Source/Method

Chemical Formula C9H21S+ PubChem

Molecular Weight 161.33 g/mol PubChem (Computed)

Canonical SMILES CCCC--INVALID-LINK--CCCC PubChem

InChIKey
JOBJJBNPNCZOSY-

UHFFFAOYSA-N
PubChem

C-S Bond Length (Analogous) ~1.78 - 1.79 Å
X-ray Crystallography

(Triphenylsulfonium salts)[4]

C-S-C Bond Angle

(Analogous)
~101° - 106°

X-ray Crystallography

(Triphenylsulfonium salts)[4]

Synthesis of Dibutyl(methyl)sulfanium Salts
The synthesis of sulfonium salts, including the dibutyl(methyl)sulfonium cation, is typically

achieved through the nucleophilic substitution reaction between a thioether and an alkyl halide.

[5]

General Experimental Protocol: Synthesis of
Trialkylsulfonium Salts
Materials:

Dibutyl sulfide

Methyl iodide (or other methylating agent)

Anhydrous solvent (e.g., diethyl ether, acetone, or dichloromethane)

Inert atmosphere (e.g., nitrogen or argon)
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,

dissolve dibutyl sulfide in the chosen anhydrous solvent.

Cool the solution in an ice bath.

Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous

stirring.

Allow the reaction mixture to stir at room temperature for several hours to overnight. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

The resulting sulfonium salt, being ionic, will often precipitate out of the non-polar solvent.

Collect the precipitate by filtration and wash with cold, anhydrous solvent to remove any

unreacted starting materials.

Dry the product under vacuum to yield the dibutyl(methyl)sulfanium iodide salt.

Note: The choice of solvent and reaction time may need to be optimized depending on the

specific reactants and desired purity.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of sulfonium

salts. While specific NMR data for the dibutyl(methyl)sulfonium cation is not available, the

expected chemical shifts can be predicted based on the known effects of the positively charged

sulfur atom. The protons and carbons on the α-carbon (adjacent to the sulfur) will be

deshielded and thus appear at a higher chemical shift (downfield) compared to their

corresponding thioether.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
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Nucleus
Predicted Chemical Shift
(δ)

Rationale

¹H (S-CH₃) 2.5 - 3.0
Deshielding due to adjacent

positively charged sulfur.

¹H (S-CH₂-C₃H₇) 3.0 - 3.5
Significant deshielding of the

α-protons.

¹H (other butyl) 0.9 - 1.8
Less affected by the positive

charge, similar to alkanes.

¹³C (S-CH₃) 25 - 35
Deshielding effect of the sulfur

cation.

¹³C (S-CH₂-C₃H₇) 45 - 55
Strong deshielding of the α-

carbon.

¹³C (other butyl) 13 - 30

Gradual decrease in

deshielding along the alkyl

chain.

Experimental Protocol: NMR Analysis of Sulfonium Salts
Instrumentation:

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

Dissolve a small amount of the synthesized dibutyl(methyl)sulfonium salt in a suitable

deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Sulfonium salts are generally soluble in

polar solvents.

Transfer the solution to an NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
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Integration of the ¹H NMR signals can be used to confirm the ratio of the different proton

environments.

Techniques such as COSY and HSQC can be used for more detailed structural assignments.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight and

investigating the fragmentation patterns of sulfonium cations. Electrospray ionization (ESI) is a

suitable method for analyzing these pre-charged ionic compounds.[6] The fragmentation of

sulfonium ions in the gas phase typically involves the cleavage of the carbon-sulfur bonds.[7]

Table 3: Expected Mass Spectrometry Fragmentation

m/z Fragment Description

161.14 [C₉H₂₁S]⁺ Molecular ion (parent cation)

104.08 [C₅H₁₂S]⁺ Loss of a butyl radical

75.04 [C₃H₇S]⁺
Loss of a butyl and a methyl

radical

57.07 [C₄H₉]⁺ Butyl cation

Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:

Mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

Dissolve a small amount of the sulfonium salt in a suitable solvent (e.g., methanol,

acetonitrile, or water).

Infuse the solution directly into the ESI source or introduce it via liquid chromatography.

Data Acquisition:
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Acquire the mass spectrum in positive ion mode.

The molecular ion peak should be observed at m/z corresponding to the

dibutyl(methyl)sulfonium cation.

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce

fragmentation and confirm the structure.

Biological Activity and Potential Applications
Sulfonium compounds have demonstrated significant antimicrobial activity against a range of

bacteria.[1][8] The primary mechanism of action is believed to be the disruption of the bacterial

cell membrane integrity, leading to leakage of intracellular components and ultimately cell

death.[8] The cationic nature of the sulfonium headgroup facilitates interaction with the

negatively charged components of the bacterial cell membrane.

While no specific signaling pathways involving the dibutyl(methyl)sulfonium cation have been

elucidated, its structural similarity to other antimicrobial sulfonium and quaternary ammonium

compounds suggests a potential role in disrupting membrane-associated processes.

Dibutyl(methyl)sulfanium Cation

Electrostatic Interaction

Bacterial Cell Membrane
(Negatively Charged)

Membrane Disruption &
Permeabilization

Leakage of
Intracellular Contents Bacterial Cell Death

Click to download full resolution via product page

Caption: Proposed mechanism of antimicrobial action for sulfonium cations.

The relationship between the chemical structure of sulfonium compounds and their

antimicrobial activity is an active area of research. Quantitative Structure-Activity Relationship

(QSAR) studies can be employed to correlate physicochemical properties, such as

hydrophobicity and steric factors of the alkyl substituents, with the observed minimum inhibitory

concentrations (MICs). Such studies are crucial for the rational design of more potent and

selective antimicrobial agents.
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Caption: A typical workflow for QSAR studies in drug development.

Conclusion
The dibutyl(methyl)sulfanium cation represents a class of molecules with significant

potential, particularly in the development of new antimicrobial agents. This guide has provided

an overview of its structure, synthesis, and characterization, along with insights into its potential

biological activity. While specific experimental data for this particular cation is limited, the

provided protocols and data from analogous compounds offer a solid foundation for

researchers to build upon. Further investigation into the precise mechanism of action and

structure-activity relationships will be crucial for realizing the full therapeutic potential of

dibutyl(methyl)sulfanium and related sulfonium salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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